molecular formula C14H15N3O3 B14008445 6-Amino-1,3-dimethyl-5-(2-phenylacetyl)pyrimidine-2,4-dione CAS No. 61317-76-8

6-Amino-1,3-dimethyl-5-(2-phenylacetyl)pyrimidine-2,4-dione

Katalognummer: B14008445
CAS-Nummer: 61317-76-8
Molekulargewicht: 273.29 g/mol
InChI-Schlüssel: ALTBIISFBIOZOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1,3-dimethyl-5-(2-phenylacetyl)pyrimidine-2,4-dione is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biochemistry, particularly in the structure of nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dimethyl-5-(2-phenylacetyl)pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 6-amino-1,3-dimethyluracil with indole derivatives in the presence of a nano-Ag catalyst at 70°C. This method yields uracil-based compounds in good to high yield and allows for the catalyst to be recycled up to three times .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and efficient reaction conditions are crucial for cost-effective and environmentally friendly production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-1,3-dimethyl-5-(2-phenylacetyl)pyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

6-Amino-1,3-dimethyl-5-(2-phenylacetyl)pyrimidine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Amino-1,3-dimethyl-5-(2-phenylacetyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Amino-1,3-dimethyl-5-(2-phenylacetyl)pyrimidine-2,4-dione include other pyrimidine derivatives such as:

  • 6-Amino-1,3-dimethyluracil
  • 5,6-Diamino-1,3-dimethyluracil
  • Pyrimidinyl purinediones

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

61317-76-8

Molekularformel

C14H15N3O3

Molekulargewicht

273.29 g/mol

IUPAC-Name

6-amino-1,3-dimethyl-5-(2-phenylacetyl)pyrimidine-2,4-dione

InChI

InChI=1S/C14H15N3O3/c1-16-12(15)11(13(19)17(2)14(16)20)10(18)8-9-6-4-3-5-7-9/h3-7H,8,15H2,1-2H3

InChI-Schlüssel

ALTBIISFBIOZOD-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)CC2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.